
N-(3,5-dichlorophenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-(3,5-dichlorophenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide involves complex chemical processes. A common approach includes the condensation of appropriately substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations. This method yields a variety of compounds with varying substituents, offering insights into structure-activity relationships and the potential for synthesizing analogs with enhanced properties (Althuis, S. Kadin, L. J. Czuba, P. F. Moore, H. Hess, 1980).
Scientific Research Applications
Synthesis and Antitubercular Evaluation
A study explored the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls. The compounds were evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis, showcasing promising antitubercular agents among the synthesized compounds (Kantevari et al., 2011).
Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes
Another study focused on the synthesis of novel heterocyclic aryl monoazo organic compounds for dyeing polyester fibers. These compounds showed high efficiency in vitro screening for antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).
Fluorescent Anion Sensing
Research on dicationic N-methylated quinolyl derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide demonstrated efficient fluorescence quenching by various anions, providing insights into the development of new fluorescent sensors for anion detection in water (Dorazco‐González et al., 2014).
Inhibition of DNA Gyrase
A series of compounds were synthesized to evaluate their antibacterial activity and DNA-gyrase inhibition. The study established correlations between DNA gyrase inhibition and antibacterial potency, contributing to the understanding of the molecular basis of antibacterial action (Domagala et al., 1988).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O/c1-13-4-5-20-18(7-13)19(11-21(27-20)14-3-2-6-25-12-14)22(28)26-17-9-15(23)8-16(24)10-17/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNYOMLFVBASST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4619059.png)
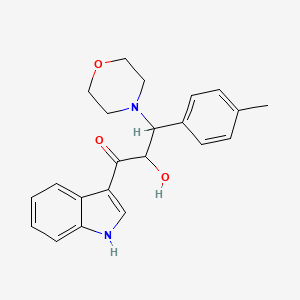
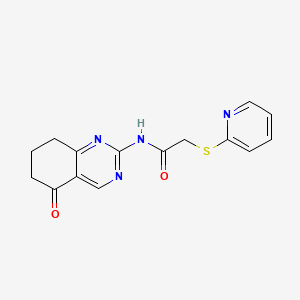
![1-(2,2-dimethylpropanoyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4619081.png)
![4-(ethylsulfonyl)-2-[(6-phenyl-4-pyrimidinyl)amino]phenol hydrochloride](/img/structure/B4619088.png)
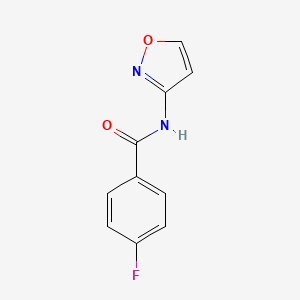

![5-(3-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4619112.png)
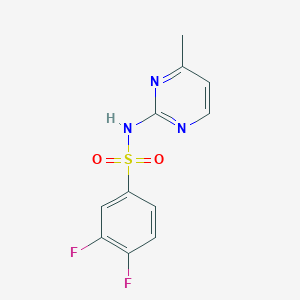
![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4619122.png)
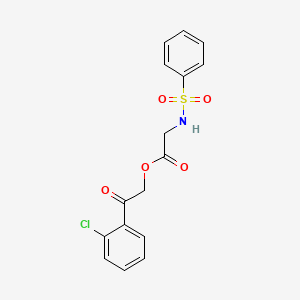
![methyl 3-(2-furylmethyl)-2-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4619149.png)
![1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride](/img/structure/B4619164.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619167.png)